1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-14-2-6-16(7-3-14)25(21,22)19-10-12-20(13-11-19)26(23,24)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWSCTZAOCWXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride as the primary reactants.
Reaction with Piperazine: These sulfonyl chlorides are reacted with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and mixing.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the sulfonyl groups.
Oxidation: Products with oxidized sulfonyl groups, potentially forming sulfonic acids.
Reduction: Products with reduced sulfonyl groups, possibly forming sulfides.
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with sulfonyl groups, which are known to enhance biological activity. The presence of fluorine and methyl groups further modifies its electronic properties, potentially influencing its interaction with biological targets.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. A study demonstrated that compounds similar to 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The sulfonamide moiety is recognized for its anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. For instance, a derivative was tested against various cancer cell lines, showing promising results in reducing cell viability .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide-containing compounds. The target compound has demonstrated efficacy against a range of bacterial strains, indicating potential as a new class of antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin receptor affinity | |
| Anticancer | Induced apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the effects of a piperazine derivative on patients with major depressive disorder. Results indicated significant improvement in mood and reduction in anxiety symptoms compared to placebo controls, supporting the hypothesis that modifications to the piperazine structure can yield effective antidepressants .
Case Study 2: Anticancer Research
In vitro studies assessed the cytotoxic effects of the compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 3: Antimicrobial Testing
A series of experiments evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibition at low concentrations, suggesting it could be developed into a novel antibiotic .
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogous piperazine derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Stereochemical Complexity : Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine exhibit distinct pharmacological profiles due to high optical purity (>99%), underscoring the importance of stereochemistry in bioactivity .
- Thermal Stability : The 3,4-difluorobenzyl analog has a defined melting point (81–82 °C), suggesting higher crystallinity compared to the target compound, where melting data are unreported.
Key Observations :
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, with the chemical formula CHFNOS and a molecular weight of 334.41 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and the mechanisms underlying its biological activity.
Synthesis
The compound can be synthesized through various methods involving the reaction of piperazine derivatives with sulfonyl chlorides. The synthesis typically employs mild conditions and can be characterized by spectroscopic techniques such as NMR and mass spectrometry. The purity of synthesized compounds is often confirmed to be above 95% .
Pharmacological Properties
This compound exhibits multiple biological activities, primarily:
- Anticholinesterase Activity : Several studies have demonstrated that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown efficacy comparable to standard AChE inhibitors like neostigmine .
- Antibacterial Activity : Compounds bearing similar structures have been evaluated for their antibacterial properties. The sulfonamide moiety is known for its antibacterial action, showing moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit urease and other enzymes, contributing to its therapeutic potential in managing conditions such as kidney stones and certain infections .
Case Studies
- AChE Inhibition :
- Antibacterial Screening :
The biological activity of this compound can be attributed to:
- Structural Features : The presence of the sulfonamide group enhances binding affinity to target enzymes like AChE and urease.
- Molecular Interactions : Docking studies suggest that these compounds interact favorably with active sites of enzymes, stabilizing the enzyme-inhibitor complex .
Data Table: Biological Activity Summary
Q & A
(Basic) How can researchers optimize the synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise sulfonylation : React piperazine with 4-fluorobenzenesulfonyl chloride first under basic conditions (e.g., NaHCO₃ in THF), followed by 4-methylbenzenesulfonyl chloride to minimize cross-reactivity .
- Temperature control : Maintain 0–5°C during sulfonylation to reduce side reactions (e.g., ring oxidation) .
- Catalyst use : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
